Synthesis Efficiency: Higher Yield for 1-(Phenylsulfonyl)cyclopropan-1-ol vs. 1-(Phenylthio)cyclopropanol
A direct comparison of reported synthetic yields shows a significant advantage for 1-(Phenylsulfonyl)cyclopropan-1-ol over the structurally related 1-(phenylthio)cyclopropanol. This difference in efficiency impacts the cost-effectiveness and scalability of sourcing the compound for use as a building block .
| Evidence Dimension | Synthesis Yield (Isolated) |
|---|---|
| Target Compound Data | 92% yield |
| Comparator Or Baseline | 1-(Phenylthio)cyclopropanol (CAS 79306-18-6) |
| Quantified Difference | Approximately 20 percentage points higher yield for the target compound (92% vs. 72%) |
| Conditions | For 1-(Phenylsulfonyl)cyclopropan-1-ol: with formic acid in methanol/water/isopropyl alcohol at 20°C for 48h . For 1-(Phenylthio)cyclopropanol: reaction of cyclopropyl phenyl sulfoxide with magnesium amide [1]. |
Why This Matters
Higher synthetic yield translates to lower cost per gram and greater material availability for procurement, making it a more economical choice for large-scale research applications.
- [1] Kobayashi, K. Magnesium Amide‐Induced Pummerer‐Type Reactions of Cyclopropyl Sulfoxides. Synthesis of Cyclopropanone Dithioacetals. 2002. View Source
